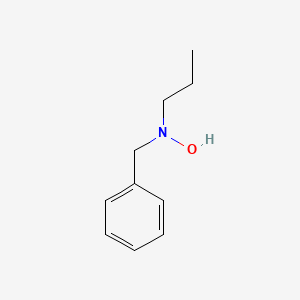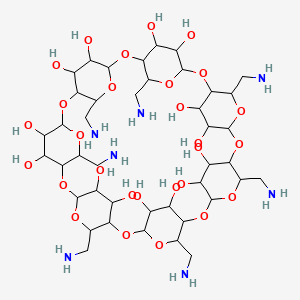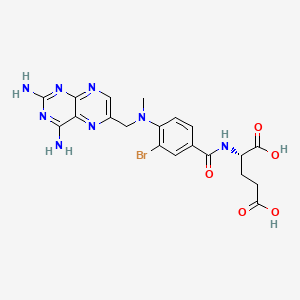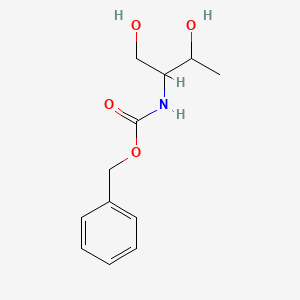![molecular formula C25H32N2O7 B12291673 6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)
6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-[[11-[3-(Dimetilamino)propil]-5,6-dihidrobenzobbenzazepin-3-il]oxi]-3,4,5-trihidroxi-oxano-2-carboxílico es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-[[11-[3-(Dimetilamino)propil]-5,6-dihidrobenzobbenzazepin-3-il]oxi]-3,4,5-trihidroxi-oxano-2-carboxílico implica múltiples pasos. Los materiales de partida suelen incluir 3-(Dimetilamino)propilamina y 5,6-dihidrobenzobbenzazepina. La reacción procede a través de una serie de pasos que incluyen alquilación, ciclación y esterificación. Las condiciones de reacción a menudo requieren catalizadores y disolventes específicos para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costes. Esto a menudo incluye el uso de reactores de flujo continuo y sistemas automatizados para controlar con precisión los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo ácido carboxílico, convirtiéndolo en un alcohol.
Sustitución: Los anillos aromáticos del compuesto pueden sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) y los agentes de nitración (HNO3) se utilizan en condiciones ácidas.
Productos principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes primarios o secundarios.
Sustitución: Formación de derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, el compuesto se estudia por sus posibles interacciones con las macromoléculas biológicas. Se puede utilizar como una sonda para estudiar los mecanismos enzimáticos y las interacciones proteína-ligando.
Medicina
En medicina, el compuesto se investiga por sus posibles propiedades terapéuticas. Puede actuar como un compuesto principal para el desarrollo de nuevos fármacos que se dirigen a vías o receptores específicos.
Industria
En el sector industrial, el compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas. Su estructura única permite el diseño de polímeros y otros materiales con un rendimiento mejorado.
Mecanismo De Acción
El mecanismo de acción del ácido 6-[[11-[3-(Dimetilamino)propil]-5,6-dihidrobenzobbenzazepin-3-il]oxi]-3,4,5-trihidroxi-oxano-2-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Las vías involucradas pueden incluir transducción de señales, expresión génica y regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
- 11-[3-(Dimetilamino)propil]-6,11-dihidrodibenzo[b,e]tieppin-11-ol
- (11RS)-11-[3-(dimetilamino)propil]-6,11-dihidrodibenzo[b,e]tieppin-11-ol
Singularidad
En comparación con compuestos similares, el ácido 6-[[11-[3-(Dimetilamino)propil]-5,6-dihidrobenzobbenzazepin-3-il]oxi]-3,4,5-trihidroxi-oxano-2-carboxílico tiene una combinación única de grupos funcionales que confieren propiedades químicas y biológicas distintas. Su estructura permite interacciones específicas con objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C25H32N2O7 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32) |
Clave InChI |
CBEJFHYWZSCYSD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)
![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)







![3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-](/img/structure/B12291677.png)

